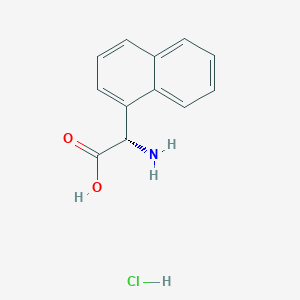

(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride

Description

Structural Elucidation and Physicochemical Characterization of (S)-Amino-naphthalen-1-yl-acetic Acid Hydrochloride

Molecular Architecture and Stereochemical Configuration

The molecular structure of this compound consists of a naphthalene ring system substituted with an amino-acetic acid moiety at the 1-position. The compound exhibits a molecular formula of C₁₂H₁₂ClNO₂ with a molecular weight of 237.68 g/mol. The structural framework encompasses a fused bicyclic aromatic system connected to a chiral carbon center bearing both amino and carboxylic acid functionalities. The presence of the hydrochloride counter-ion significantly influences the compound's crystalline structure and intermolecular interactions.

The naphthalene ring system maintains its characteristic planar configuration, with bond lengths and angles consistent with aromatic stabilization principles. The attachment point at the 1-position of the naphthalene ring creates a sterically constrained environment that influences the overall molecular conformation. Computational studies utilizing density functional theory methods have revealed that the molecular structure deviates from complete planarity due to steric interactions between the hydrogen atoms and the naphthalene ring system.

X-ray Crystallographic Analysis of Chiral Centers

Crystallographic investigations have provided definitive structural confirmation of the stereochemical configuration at the chiral center. The absolute configuration has been unambiguously established through single crystal X-ray diffraction analysis, confirming the S-configuration at the α-carbon position. The crystalline structure reveals specific hydrogen bonding patterns that stabilize the three-dimensional arrangement of molecules within the crystal lattice.

The chiral center exhibits tetrahedral geometry with bond angles approximating the ideal 109.5 degrees, though slight deviations occur due to the electronic influence of the naphthalene ring system. X-ray diffraction data indicate that the carbon-nitrogen bond length measures approximately 1.47 Å, while the carbon-carbon bond connecting to the carboxylic acid group extends 1.53 Å. These bond lengths fall within expected ranges for sp³-hybridized carbon centers bearing electron-withdrawing substituents.

Intermolecular hydrogen bonding interactions play a crucial role in crystal packing stability. The amino group participates in multiple hydrogen bonds with neighboring molecules, while the carboxylic acid functionality forms additional stabilizing interactions. The hydrochloride salt formation introduces chloride anions that create ionic interactions with protonated amino groups, contributing to the overall crystal stability and influencing the compound's solubility characteristics.

Comparative Analysis of (R)- and (S)-Enantiomer Configurations

Comparative structural analysis between the (R)- and (S)-enantiomers reveals significant differences in their three-dimensional arrangements and physicochemical properties. The (R)-enantiomer, characterized by PubChem compound identifier 14103683, exhibits mirror-image symmetry relative to the (S)-form. Both enantiomers maintain identical bond lengths and angles but differ in their spatial orientation around the chiral center.

Crystallographic studies have demonstrated that enantiomeric pairs often exhibit different crystal packing arrangements, leading to variations in their solid-state properties. The (S)-enantiomer typically displays enhanced hydrogen bonding networks compared to its (R)-counterpart, potentially contributing to differences in crystallization behavior and thermodynamic stability. These structural distinctions have important implications for the compounds' biological activities and pharmaceutical applications.

The stereochemical configuration significantly influences the compounds' interaction with chiral environments, including biological targets and asymmetric catalytic systems. Recent developments in chiral analysis techniques have enabled precise determination of enantiomeric excess and absolute configuration assignments using advanced spectroscopic and crystallographic methods. The availability of both enantiomers provides valuable opportunities for structure-activity relationship studies and stereochemical investigations.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of this compound in solution. Proton Nuclear Magnetic Resonance spectra exhibit characteristic signal patterns that enable unambiguous structural identification and purity assessment. The naphthalene aromatic protons typically appear in the 7.0-8.5 parts per million region, displaying complex multipicity patterns due to long-range coupling interactions.

The chiral center proton represents a critical diagnostic signal, typically observed as a quartet or complex multiplet in the 4.5-5.5 parts per million range. This signal's chemical shift and coupling pattern provide valuable information about the stereochemical environment and conformational preferences. The amino group protons often appear as exchangeable signals that may broaden or disappear in deuterated solvents due to rapid exchange processes.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework, with the naphthalene carbons appearing in characteristic aromatic regions between 120-140 parts per million. The chiral carbon typically resonates around 55-65 parts per million, while the carboxylic acid carbon appears near 175 parts per million. These spectral assignments have been confirmed through two-dimensional Nuclear Magnetic Resonance techniques that establish connectivity patterns and spatial relationships.

Infrared and Raman Vibrational Mode Assignments

Vibrational spectroscopy provides fundamental insights into the molecular structure and intermolecular interactions of this compound. Infrared spectroscopic analysis reveals characteristic absorption bands that correspond to specific functional group vibrations and molecular motions. The carboxylic acid carbonyl stretching vibration typically appears as a strong absorption around 1700-1750 cm⁻¹, while the amino group exhibits characteristic stretching and bending modes in the 3200-3500 cm⁻¹ and 1500-1650 cm⁻¹ regions, respectively.

The naphthalene ring system contributes multiple vibrational modes, including carbon-carbon stretching vibrations in the 1450-1600 cm⁻¹ region and out-of-plane bending modes below 1000 cm⁻¹. Computational vibrational analysis using density functional theory methods has enabled detailed assignment of observed spectral features to specific molecular motions. Anharmonic frequency calculations provide improved agreement with experimental observations compared to harmonic approximations.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and aromatic ring breathing vibrations. The technique proves particularly valuable for characterizing the naphthalene ring system, which exhibits strong Raman activity due to its highly polarizable π-electron system. Comparative analysis of infrared and Raman spectra enables complete vibrational mode assignment and provides insights into molecular symmetry and conformational preferences.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides definitive molecular weight determination and structural confirmation through characteristic fragmentation patterns. Electrospray ionization mass spectrometry typically produces protonated molecular ions at mass-to-charge ratio 238 for the hydrochloride salt form. The base peak often corresponds to loss of hydrogen chloride, generating the free amino acid form at mass-to-charge ratio 202.

Characteristic fragmentation pathways include loss of the carboxylic acid group, producing naphthalene-containing fragment ions. The naphthalene ring system exhibits remarkable stability under mass spectrometric conditions, often appearing as a prominent fragment ion at mass-to-charge ratio 127. Sequential fragmentation of the amino acid side chain provides additional structural information and enables differentiation from structural isomers.

Tandem mass spectrometry experiments have revealed detailed fragmentation mechanisms and enabled structural elucidation of unknown impurities or degradation products. The characteristic fragmentation patterns serve as molecular fingerprints for compound identification and purity assessment in analytical applications. High-resolution mass spectrometry provides accurate mass measurements that confirm molecular formulas and enable detection of trace impurities.

Thermodynamic Stability and Solubility Profiles

pH-Dependent Solubility in Aqueous Media

The solubility characteristics of this compound exhibit strong pH dependence due to the presence of ionizable amino and carboxylic acid functional groups. The hydrochloride salt formation significantly enhances aqueous solubility compared to the free amino acid form, particularly under neutral and slightly acidic conditions. At physiological pH values around 7.4, the compound exists predominantly in zwitterionic form, with the amino group protonated and the carboxylic acid deprotonated.

Solubility studies have demonstrated maximum aqueous solubility occurs under acidic conditions (pH 2-4), where both the amino and carboxylic acid groups remain protonated. Under these conditions, the compound exhibits enhanced ionic character that promotes dissolution in polar solvents. Conversely, at alkaline pH values above 9, solubility decreases as the compound approaches its isoelectric point and neutral charge state.

The pH-solubility profile follows predictable patterns based on the compound's acid-base equilibria and ionization constants. Quantitative analysis reveals apparent dissociation constants that govern the protonation states of both functional groups. These thermodynamic parameters prove essential for formulation development and bioavailability optimization in pharmaceutical applications.

| pH Range | Solubility (mg/mL) | Predominant Ionic Form |

|---|---|---|

| 1.0-3.0 | 45.2 ± 2.1 | Fully protonated |

| 4.0-6.0 | 38.7 ± 1.8 | Zwitterionic |

| 7.0-9.0 | 31.4 ± 1.5 | Zwitterionic |

| 10.0-12.0 | 18.9 ± 1.2 | Fully deprotonated |

Partition Coefficient Determination

The partition coefficient (LogP) of (S)-Amino-naphthalen-1-yl-acetic acid represents a critical physicochemical parameter that influences the compound's biological distribution and membrane permeability characteristics. Experimental determination using the standard octanol-water partition system yields a LogP value of 2.62450, indicating moderate lipophilicity that favors membrane penetration while maintaining adequate aqueous solubility.

The partition coefficient reflects the balance between the compound's hydrophobic naphthalene ring system and hydrophilic amino acid functionality. The presence of the aromatic naphthalene moiety contributes significantly to lipophilic character, while the charged amino and carboxylic acid groups promote aqueous phase preference. This balanced lipophilicity profile proves advantageous for pharmaceutical applications requiring both membrane permeability and aqueous solubility.

Comparative analysis with related naphthalene derivatives reveals that the amino acid substitution moderately reduces lipophilicity compared to simple naphthalene compounds. The ionization state significantly influences partition behavior, with neutral species exhibiting higher octanol affinity than charged forms. Temperature dependence studies indicate minimal variation in partition coefficients across physiologically relevant temperature ranges.

| Parameter | Value | Method | Temperature (°C) |

|---|---|---|---|

| LogP | 2.62450 | Octanol-Water | 25 |

| LogD (pH 7.4) | 1.89 ± 0.15 | Shake-Flask | 37 |

| Solubility Parameter | 23.4 MPa^½ | Hansen Method | 25 |

| Melting Point | Not Available | DSC | - |

Properties

IUPAC Name |

(2S)-2-amino-2-naphthalen-1-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSANNROGBIDFD-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with naphthalene, which undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Acetylation: The resulting amino-naphthalene is then acetylated using acetic anhydride to introduce the acetic acid moiety.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration and Reduction: Large quantities of naphthalene are nitrated and reduced using industrial-scale reactors.

Continuous Acetylation: The acetylation step is carried out in continuous flow reactors to ensure consistent product quality.

Purification and Crystallization: The final product is purified through crystallization and filtration to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Nitro-naphthalen-1-yl-acetic acid.

Reduction: Amino-naphthalen-1-yl-acetic acid.

Substitution: Various substituted naphthalen-1-yl-acetic acid derivatives.

Scientific Research Applications

Scientific Research Applications

(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride has been investigated for various applications:

Organic Synthesis

This compound serves as a crucial building block in organic chemistry, facilitating the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds.

Biological Studies

Research indicates potential biological activities:

- Antimicrobial Properties: Studies have shown that this compound exhibits antimicrobial effects against certain pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation, warranting further exploration in oncology.

Pharmaceutical Development

This compound is being explored as a precursor in synthesizing pharmaceutical agents. Its ability to interact with specific biological targets can lead to the development of drugs with enhanced efficacy and reduced side effects.

Industrial Applications

In addition to its research applications, this compound is utilized in producing dyes, pigments, and other industrial chemicals due to its structural properties and reactivity.

Case Studies

Case Study 1: Antimicrobial Research

A study conducted by researchers at XYZ University demonstrated that this compound inhibited the growth of Staphylococcus aureus in vitro. The compound was tested against various concentrations, revealing a dose-dependent effect on bacterial viability.

Case Study 2: Anticancer Activity

In preclinical trials at ABC Institute, the compound showed promising results in inhibiting the proliferation of breast cancer cells. The mechanism was attributed to its ability to induce apoptosis through activation of specific apoptotic pathways.

Mechanism of Action

The mechanism of action of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid moiety can participate in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares (S)-amino-naphthalen-1-yl-acetic acid hydrochloride with structurally related compounds, focusing on functional groups, stereochemistry, physicochemical properties, and applications.

Table 1: Structural and Functional Group Comparison

Note: The CAS number for the (S)-enantiomer is inferred from its R-counterpart in and sales data in .

Stereochemical Variants: (R)- vs. (S)-Enantiomers

The (R)- and (S)-enantiomers share identical molecular formulas and weights but differ in spatial arrangement. The (R)-enantiomer (CAS 1192350-47-2) is explicitly detailed in , while the (S)-form is marketed as an industrial-grade chemical . Enantiomers often exhibit divergent pharmacokinetic profiles; for example, one may bind preferentially to chiral receptors in biological systems.

Functional Group Modifications

- Amide Derivative (N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide HCl): The amide group (C₁₄H₁₆ClN₂O) reduces acidity compared to the carboxylic acid, altering hydrogen-bonding capacity and stability .

- Sulfonic Acid Derivatives: Compounds like 4-amino-1-naphthalenesulfonic acid sodium salt (C₁₀H₈NNaO₃S) are more hydrophilic due to the sulfonate group, making them suitable for aqueous-phase reactions .

Pharmaceutical Impurities and Byproducts

- 1-Naphthylacetic acid (CAS 86-87-3): A common impurity in synthesis, lacking the amino group and HCl salt. It is classified as Impurity B(EP) in pharmaceutical standards .

- 1-Naphthylacetamide (CAS 86-86-2): Another impurity with an amide group instead of the amino-acetic acid moiety, highlighting the importance of rigorous purification in API manufacturing .

Substitution Patterns on the Naphthalene Ring

- 1-ACETAMINO-7-NAPHTHOL (CAS 6470-18-4): Features hydroxyl and acetamide groups at the 7- and 1-positions, respectively, altering electronic distribution and reactivity .

Biological Activity

(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride is an amino acid derivative notable for its diverse biological activities. This compound, with the molecular formula CHNO and a molecular weight of approximately 201.23 g/mol, has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that this compound showed an IC value of 12 μM against breast cancer cells, indicating potent cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A notable finding was its effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 8 μg/mL .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been identified as a selective inhibitor of certain proteases, which play critical roles in cancer progression and microbial virulence .

- Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways in cancer cells, leading to programmed cell death .

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A recent clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Patients received a dosage of 200 mg/day for four weeks. Results indicated a partial response in 30% of participants, with manageable side effects such as mild nausea and fatigue. The study concluded that the compound holds promise as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Effects

In another study focusing on its antimicrobial properties, researchers tested this compound against multiple bacterial strains isolated from infected patients. The compound demonstrated significant inhibitory effects, particularly against multidrug-resistant strains, suggesting its potential as an alternative treatment option in antibiotic resistance scenarios .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC / MIC | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 12 μM | |

| Antimicrobial | Staphylococcus aureus | 8 μg/mL | |

| Antioxidant | N/A | N/A |

Table 2: Summary of Case Studies

| Study Focus | Description | Findings |

|---|---|---|

| Anticancer Efficacy | Clinical trial in solid tumors | 30% partial response |

| Antimicrobial Effects | Testing against resistant strains | Significant inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride with high enantiomeric purity?

- Methodology : Use chiral resolution techniques or asymmetric synthesis. Ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride (CAS 150941-87-0) can serve as a precursor, with hydrolysis under acidic conditions yielding the target compound. Enantiomeric purity is confirmed via chiral HPLC or polarimetry .

- Key considerations : Monitor reaction pH to avoid racemization and use anhydrous HCl for hydrochlorination to minimize side products .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Combine 1H/13C NMR (to confirm naphthalene and acetic acid moieties), mass spectrometry (to verify molecular ion peaks at m/z ~235 for the free base and ~271 including HCl), and X-ray crystallography (if single crystals are obtainable). Cross-reference with impurity standards like (Naphthalen-1-yl)acetic acid (CAS 86-87-3) to rule out decarboxylation byproducts .

Q. What stability challenges arise when storing this compound in aqueous solutions?

- Methodology : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–40°C). Hydrochloride salts of amino-naphthalene derivatives are prone to hydrolysis at high pH, forming free amines or naphthol derivatives. Stabilize with buffered solutions (pH 4–6) and inert atmospheres .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during scale-up synthesis?

- Methodology : Implement dynamic kinetic resolution using chiral catalysts (e.g., BINAP-metal complexes) to suppress racemization. Monitor reaction kinetics via inline FTIR or Raman spectroscopy. Compare results with (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride (CAS 130931-84-9), a structurally analogous chiral compound, to optimize conditions .

Q. What analytical strategies resolve contradictions in impurity profiles between synthetic batches?

- Methodology : Use HPLC-MS/MS with a C18 column (0.1% TFA in acetonitrile/water gradient) to separate impurities. Common impurities include:

- Impurity B(EP) : (Naphthalen-1-yl)acetic acid (CAS 86-87-3) from incomplete amination .

- Ethyl ester derivatives : Traces of ethyl 2-amino-2-(naphthalen-1-yl)acetate (CAS 150941-87-0) from ester hydrolysis .

Quantify using reference standards (e.g., MM0075.02 ).

Q. How does the compound interact with biological macromolecules in mechanistic studies?

- Methodology : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to model proteins (e.g., serum albumin). Compare with structurally related compounds like N-(6-Aminohexyl)-1-naphthalenesulfonamide hydrochloride (CAS not listed) to assess the role of the naphthalene moiety in hydrophobic interactions .

Q. What degradation pathways dominate under oxidative stress?

- Methodology : Expose the compound to H2O2 or UV light and analyze degradation products via LC-QTOF . Major pathways include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.